

physical and chemical properties of 3,4,5-Trichlorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4,5-Trichlorobenzoic acid*

Cat. No.: *B1293564*

[Get Quote](#)

3,4,5-Trichlorobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physical and chemical properties of **3,4,5-Trichlorobenzoic acid** (3,4,5-TCBA). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering structured data, experimental methodologies, and logical workflows. This document summarizes key quantitative data in tabular format, outlines experimental protocols for synthesis and analysis, and presents a conceptual workflow for toxicological assessment.

Introduction

3,4,5-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid, belonging to the class of halogenated aromatic compounds. Its structure, characterized by three chlorine atoms on the benzene ring, imparts unique physicochemical properties that make it a subject of interest in various scientific fields, including organic synthesis, environmental science, and toxicology. [1] The presence of multiple chlorine substituents significantly influences its reactivity, solubility, and biological activity. [1] In the context of drug development and chemical research, 3,4,5-TCBA can serve as a crucial starting material or intermediate in the synthesis of more complex

molecules, such as pharmaceuticals and agrochemicals.[1][2] Understanding its fundamental properties is therefore essential for its safe handling, application, and for the prediction of the characteristics of its derivatives.

Physical and Chemical Properties

3,4,5-Trichlorobenzoic acid is a white to off-white crystalline powder at room temperature.[3] It is a stable compound under normal storage conditions.[3]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **3,4,5-Trichlorobenzoic acid**.

Identifier	Value	Source(s)
IUPAC Name	3,4,5-trichlorobenzoic acid	[1]
CAS Number	51-39-8	[1][4]
Molecular Formula	C ₇ H ₃ Cl ₃ O ₂	[1][4]
Molecular Weight	225.46 g/mol	[4][5]
Canonical SMILES	C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O	[1]
InChI Key	ICUICNRYLHKQGS-UHFFFAOYSA-N	[1][4]

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[3]
Melting Point	203 - 210.5 °C	[1][2][3][4]
Boiling Point	310 - 345.4 °C at 760 mmHg	[1][3][4]
Density	1.635 - 1.735 g/cm ³	[1][3][4]
Flash Point	162.7 °C	[4]
Refractive Index	1.611	[4]
XLogP3	3.6	[4]
pKa	Data not available in searched literature.	
Vapor Pressure	Data not available in searched literature.	

Solubility

3,4,5-Trichlorobenzoic acid exhibits limited solubility in water due to the hydrophobic nature of the chlorinated aromatic ring.[3] It is, however, moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[3] The solubility of 3,4,5-TCBA is influenced by temperature, with solubility generally increasing at higher temperatures.[3] Furthermore, pH plays a role in its solubility; it tends to be more soluble at both lower and higher pH levels, which is indicative of the ionization of its carboxylic acid group.[3]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **3,4,5-Trichlorobenzoic acid** are not extensively available. However, the following sections provide generalized methodologies based on procedures for structurally related compounds.

Synthesis of Chlorinated Benzoic Acids

The synthesis of chlorinated benzoic acids can be achieved through various methods, including the direct chlorination of benzoic acid or the oxidation of a corresponding chlorinated toluene. The following is a generalized protocol for the oxidation of a chlorinated toluene, which can be adapted for the synthesis of **3,4,5-Trichlorobenzoic acid** from 3,4,5-trichlorotoluene.

Materials:

- 3,4,5-Trichlorotoluene
- Potassium permanganate (KMnO₄)
- Water
- Concentrated Hydrochloric acid (HCl)
- Toluene (for recrystallization)
- Decolorizing carbon (optional)

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4,5-trichlorotoluene, potassium permanganate, and water.
- Heat the mixture to boiling with continuous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. This may take several hours.
- Once the reaction is complete, allow the mixture to cool slightly and filter it with suction to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
- Combine the filtrate and washings. If the solution is not clear, a small amount of decolorizing carbon can be added, and the solution can be heated and filtered again.
- Concentrate the filtrate by distillation.
- While the solution is still hot, cautiously acidify it with concentrated hydrochloric acid with constant agitation.

- Cool the mixture to allow the **3,4,5-Trichlorobenzoic acid** to precipitate.
- Collect the solid product by filtration and wash it with cold water.
- The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of chlorinated benzoic acids.

Instrumentation:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or another suitable buffer component

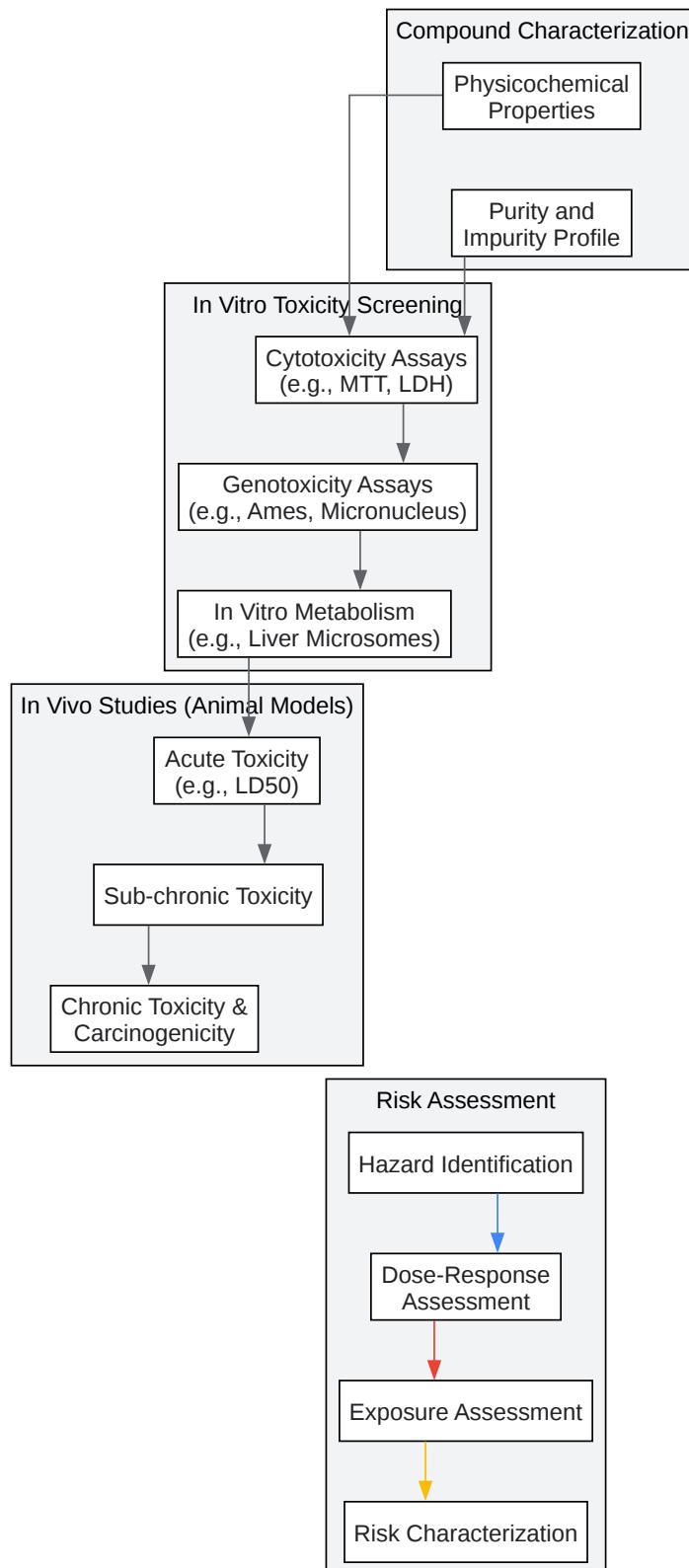
Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
- Standard Solution Preparation: Prepare a stock solution of **3,4,5-Trichlorobenzoic acid** in a suitable solvent like acetonitrile or methanol.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min

- Detection: UV detection at a wavelength determined from the UV spectrum of 3,4,5-TCBA (typically in the range of 230-250 nm for chlorinated benzoic acids).
- Analysis: Inject the prepared solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Reactivity and Chemical Behavior

As a carboxylic acid and a chlorinated aromatic compound, **3,4,5-Trichlorobenzoic acid** can undergo several types of chemical reactions:


- Esterification: It can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[\[2\]](#)
- Acylation: It can be converted to its acid chloride, which is a more reactive acylating agent.[\[2\]](#)
- Reduction: The carboxylic acid group can be reduced to an alcohol.
- Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can be substituted by strong nucleophiles under specific conditions, although the electron-withdrawing nature of the carboxyl group deactivates the ring towards this type of reaction.
- Decarboxylation: Under harsh conditions, it may undergo decarboxylation to lose carbon dioxide.

Toxicological and Metabolic Considerations

Specific metabolic pathways for **3,4,5-Trichlorobenzoic acid** in humans or animal models are not well-documented in the available literature. Research on related chlorinated aromatic compounds suggests that they can be persistent in biological systems and may be metabolized through pathways involving cytochrome P450 enzymes. Given its structure, 3,4,5-TCBA is expected to be moderately toxic and may cause irritation upon contact with the skin, eyes, and respiratory tract.[\[2\]](#) Due to its persistence, there are also environmental concerns regarding potential bioaccumulation.[\[1\]](#)

General Workflow for Toxicological Assessment

In the absence of specific signaling pathway data, the following diagram illustrates a general workflow for the toxicological assessment of a compound like **3,4,5-Trichlorobenzoic acid**.

[Click to download full resolution via product page](#)

A general workflow for the toxicological assessment of a chemical compound.

Conclusion

3,4,5-Trichlorobenzoic acid is a halogenated aromatic compound with a distinct set of physical and chemical properties. This guide has summarized the available data on its characteristics, including its solid nature at room temperature, high melting and boiling points, and its solubility profile. While detailed experimental protocols and metabolic pathways specific to this isomer are not extensively documented, generalized procedures for synthesis and analysis, along with a conceptual framework for toxicological assessment, have been provided. This information serves as a foundational resource for professionals engaged in research and development involving **3,4,5-Trichlorobenzoic acid** and its derivatives. Further research is warranted to elucidate its pKa, vapor pressure, and specific metabolic fate in biological systems to better inform its applications and potential risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,4,5-Trichlorobenzoic acid | 51-39-8 [smolecule.com]
- 2. biosynce.com [biosynce.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. 3,4,5-trichlorobenzoic acid - CAS:51-39-8 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [physical and chemical properties of 3,4,5-Trichlorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293564#physical-and-chemical-properties-of-3-4-5-trichlorobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com